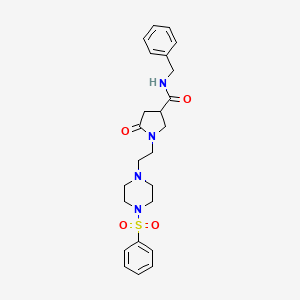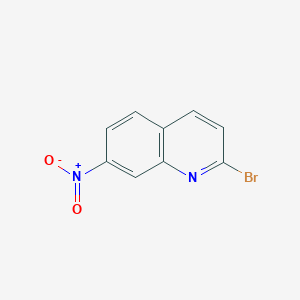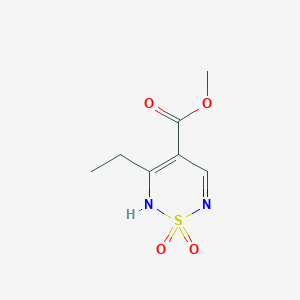
N-(1-Cyanocyclopentyl)-2-(6-nitro-2,3-dihydroindol-1-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclopentyl)-2-(6-nitro-2,3-dihydroindol-1-YL)acetamide, also known as CPI-455, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CPI-455 has been found to inhibit the activity of protein arginine methyltransferase 5 (PRMT5), which is an enzyme involved in the regulation of gene expression.
Wissenschaftliche Forschungsanwendungen
Rearrangement and Synthesis
Rearrangement during Acetylation : The rearrangement of 1-amino-2-nitrocyclopentanecarboxylic acid during acetylation, similar to the compound , has been observed. This process leads to the formation of 6-acetamido-1-acetyl-6-carboxypiperid-2-one, indicating a complex rearrangement that might be relevant in the synthesis or modification of related compounds (Turner, 1967).
Intermediates in Tricyclic Benzodiazepines Synthesis : 1,4-Benzodiazepine N-nitrosoamidines, which share structural similarities with the compound of interest, serve as useful intermediates in synthesizing tricyclic derivatives, offering a route to compounds like alprazolam and triazolam (Fustero, González, & del Pozo, 2006).
Chemical Properties and Reactions
Acetamide Group Distribution : The distribution of the acetamide group in partially deacetylated chitins was studied, suggesting a random distribution which could provide insights into the behavior of similar acetamide groups in other compounds (Sashiwa et al., 1991).
N-acetylcysteine Applications : While not directly related to the compound , the wide range of clinical applications of N-acetylcysteine, an acetylated variant of L-cysteine, highlights the potential versatility of acetylated compounds in therapeutic contexts (Millea, 2009).
Synthesis of Acetamino Derivatives : Research into the synthesis of nitro, amino, and acetamino derivatives of 2,3-dimethylbenzofuran provides a pathway that could be applicable to the synthesis or modification of the compound , highlighting the versatility of nitro and acetamino groups in chemical synthesis (Kawase, Takata, & Hikishima, 1971).
Derivatives Synthesis : The synthesis of new derivatives of N-(3-R-1,5-dinitro-8-oxo-3-azabicyclo[3.3.1]non-6-en-7-yl)acetamides, which may share structural motifs with the compound of interest, demonstrates the potential for creating a range of derivatives with varying properties and applications (Mukhtorov et al., 2018).
Applications in Medicinal Chemistry
Antimicrobial Derivatives : The synthesis of heterocyclic compounds incorporating sulfamoyl moieties, like the one , has shown potential for use as antimicrobial agents, indicating the compound could have applications in developing new antimicrobial therapies (Darwish et al., 2014).
Antimalarial Activity : Research into the synthesis and antimalarial activity of compounds structurally related to the one has demonstrated the potential for developing effective treatments against resistant strains of malaria, suggesting possible applications in antimalarial drug development (Werbel et al., 1986).
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(6-nitro-2,3-dihydroindol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c17-11-16(6-1-2-7-16)18-15(21)10-19-8-5-12-3-4-13(20(22)23)9-14(12)19/h3-4,9H,1-2,5-8,10H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRBZTWVQBIPCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCC3=C2C=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopentyl)-2-(6-nitro-2,3-dihydroindol-1-YL)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(3-methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetate](/img/structure/B2406223.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2406226.png)

![N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide](/img/structure/B2406230.png)
![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2406233.png)
![1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2406234.png)

![2-Butan-2-ylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2406236.png)
![3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide](/img/structure/B2406237.png)
![(2,6-Dichlorophenyl)(4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone](/img/structure/B2406238.png)


